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molecular formula C8H5I B1606193 (Iodoethynyl)benzene CAS No. 932-88-7

(Iodoethynyl)benzene

Cat. No. B1606193
M. Wt: 228.03 g/mol
InChI Key: VOHWEKIUKSUIDT-UHFFFAOYSA-N
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Patent
US05132475

Procedure details

In a 10 mL round-bottom flask, 1.02 g of phenylacetylene (10 mmol), 4.46 g of perfluoro-n-hexyl iodide (10 mmol), and 300 mg of tetra-n-butylammonium fluoride trihydrate (0.948 mmol) were mixed at 24° C. for 1 h. Gas chromatographic analysis of the resulting mixture showed that it contained 1.26 g of 1-iodo-2phenylacetylene (55% yield) and 0.45 g of unconverted phenylacetylene.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.FC([I:28])(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F.O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>>[I:28][C:8]#[C:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
4.46 g
Type
reactant
Smiles
FC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)I
Name
Quantity
300 mg
Type
reactant
Smiles
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0.45 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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